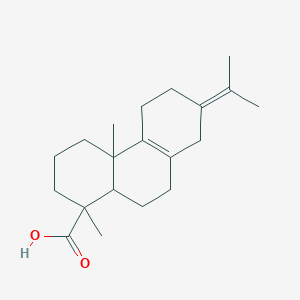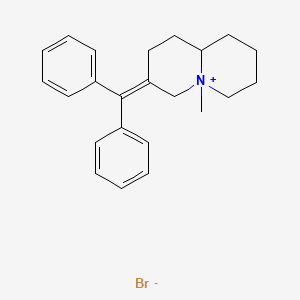![molecular formula C10H15ClN2O5 B12293292 2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl Acivicin is a derivative of Acivicin, a natural product produced by the bacterium Streptomyces sviceus. Acivicin itself is known for its diverse biological activities, including anti-cancer and anti-parasitic properties . N-tert-Butoxycarbonyl Acivicin retains many of these properties and is often used in biochemical research due to its ability to cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl Acivicin typically involves the protection of the amino group of Acivicin with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting Acivicin with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by standard chromatographic techniques.
Industrial Production Methods: While specific industrial production methods for N-tert-Butoxycarbonyl Acivicin are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butoxycarbonyl Acivicin undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield Acivicin.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used for Boc group removal.
Solvents: Organic solvents like dichloromethane and methanol are frequently used in these reactions.
Major Products: The primary product of deprotection is Acivicin, which retains the biological activity of the parent compound .
Scientific Research Applications
N-tert-Butoxycarbonyl Acivicin is used extensively in scientific research, particularly in the fields of:
Mechanism of Action
N-tert-Butoxycarbonyl Acivicin exerts its effects by inhibiting gamma-glutamyl transferase, an enzyme involved in glutamate metabolism . This inhibition disrupts the synthesis of glutamate-dependent enzymes, which is particularly useful in the treatment of solid tumors . The compound’s ability to mimic glutamine allows it to interfere with various metabolic pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Acivicin: The parent compound, known for its anti-cancer properties.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: Another compound with multiple Boc groups used in biochemical research.
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Used in dynamic kinetic resolution studies.
Uniqueness: N-tert-Butoxycarbonyl Acivicin is unique due to its ability to cross the blood-brain barrier and its specific inhibition of gamma-glutamyl transferase . This makes it particularly valuable in neurological and cancer research.
Properties
IUPAC Name |
2-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O5/c1-10(2,3)17-9(16)12-7(8(14)15)5-4-6(11)13-18-5/h5,7H,4H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXMLZZXASLDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC(=NO1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)
![N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)
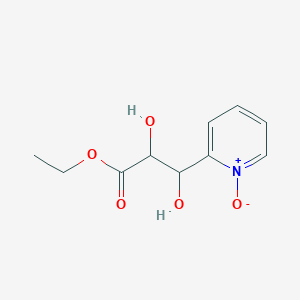
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12293223.png)
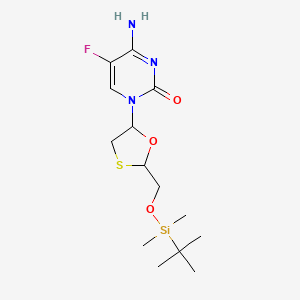

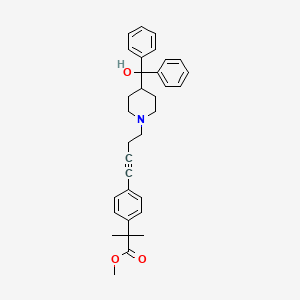
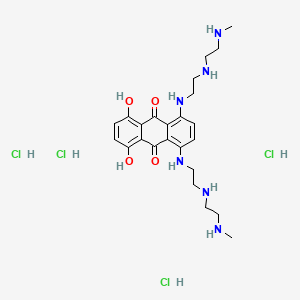
![4,12-Diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B12293266.png)
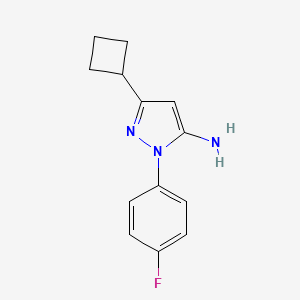
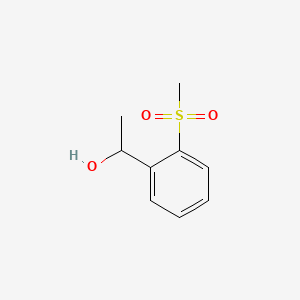
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)
